MKC8866
描述
MKC8866 是一种选择性抑制肌醇需求酶 1 (IRE1) 核糖核酸酶活性的抑制剂。它在临床前研究中显示出令人鼓舞的结果,特别是在癌症研究中。该化合物以其调节未折叠蛋白反应 (UPR) 的能力而闻名,UPR 是一种与内质网相关的细胞应激反应。
科学研究应用
MKC8866 具有广泛的科学研究应用:
作用机制
MKC8866 通过选择性抑制 IRE1 的核糖核酸酶活性来发挥其作用。这种抑制阻止了 XBP1 mRNA 的剪接,这对于产生促存活和促肿瘤因子至关重要。 通过阻断这条途径,this compound 降低了细胞应激反应并抑制肿瘤生长 .
生化分析
Biochemical Properties
MKC8866 interacts with the endoplasmic reticulum (ER) stress sensor IRE1alpha . It inhibits the RNase activity of IRE1alpha, modulating the tumor cell secretome and enhancing response to chemotherapy .
Cellular Effects
This compound has been shown to reduce the number of cells entering the cell cycle . It also inhibits the production of pro-tumorigenic factors such as IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 in triple-negative breast cancer (TNBC) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the RNase activity of IRE1alpha . This inhibition modulates the tumor cell secretome, enhancing the response to chemotherapy .
Temporal Effects in Laboratory Settings
It has been shown to enhance the response to chemotherapy in a xenograft mouse model of TNBC .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to strongly inhibit prostate cancer tumor growth as monotherapy in multiple preclinical models in mice .
Metabolic Pathways
It is known to interact with the ER stress sensor IRE1alpha, suggesting a role in the unfolded protein response (UPR) pathway .
Transport and Distribution
Given its interaction with IRE1alpha, it is likely to be involved in ER-associated processes .
Subcellular Localization
Given its interaction with IRE1alpha, it is likely to be localized to the ER, where IRE1alpha resides .
准备方法
合成路线和反应条件
MKC8866 是一种水杨醛类似物。 合成过程包括通过将 2 mg 的化合物溶解在 50 μL 的二甲基亚砜 (DMSO) 中制备母液,得到 40 mg/mL 的浓度 。详细的合成路线和反应条件是专有的,未公开。
工业生产方法
This compound 的工业生产方法并不广泛。 它以研究级产量生产,可用于科学研究目的 .
化学反应分析
反应类型
MKC8866 主要进行抑制反应,其中它抑制 IRE1 的核糖核酸酶活性。作为抑制剂,它通常不进行氧化、还原或取代反应。
常用试剂和条件
该化合物通常与其他试剂(如二硫苏糖醇 (DTT))一起使用,以诱导细胞的应激反应。 典型的条件包括体外研究,浓度范围为 0.2 至 20 μM .
主要形成的产物
This compound 与 IRE1 反应形成的主要产物是抑制 X 盒结合蛋白 1 (XBP1) 剪接,导致促肿瘤因子的产生减少 .
相似化合物的比较
类似化合物
STF-083010: 另一种选择性抑制 IRE1α 核酸内切酶的抑制剂。
MKC9989: 以 0.23 至 44 μM 的 IC50 抑制 IRE1α。
IXA4: 一种高度选择性激活 IRE1/XBP1s 的抑制剂。
B I09: 一种 IRE1 RNase 抑制剂,IC50 为 1230 nM.
独特性
MKC8866 由于其作为 IRE1 RNase 抑制剂的高选择性和效力而脱颖而出。 它在临床前癌症模型中显示出显着的疗效,并具有良好的药代动力学和毒性特征,使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338934-59-0 | |
Record name | MKC-8866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MKC-8866 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。